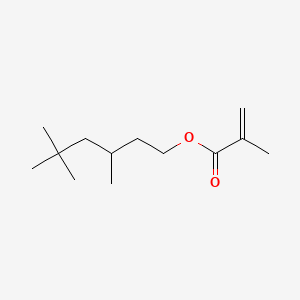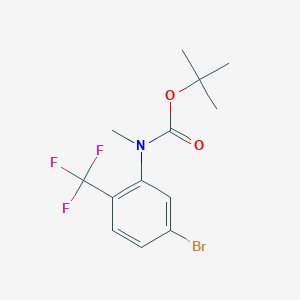
tert-Butyl (5-bromo-2-(trifluoromethyl)phenyl)(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (5-bromo-2-(trifluoromethyl)phenyl)(methyl)carbamate is an organic compound that features a trifluoromethyl group, a bromine atom, and a carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-bromo-2-(trifluoromethyl)phenyl)(methyl)carbamate typically involves the reaction of 5-bromo-2-(trifluoromethyl)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (5-bromo-2-(trifluoromethyl)phenyl)(methyl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbamate group.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Products may include oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Hydrolysis: The corresponding amine and carbon dioxide.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (5-bromo-2-(trifluoromethyl)phenyl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound can be used in the development of pharmaceuticals. The trifluoromethyl group is known to enhance the biological activity of compounds, making them more effective as drugs. The bromine atom can also be used for radiolabeling, which is useful in diagnostic imaging.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals. Its unique properties make it suitable for the development of pesticides and herbicides.
Mécanisme D'action
The mechanism of action of tert-Butyl (5-bromo-2-(trifluoromethyl)phenyl)(methyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy. The bromine atom can participate in halogen bonding, which can influence the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (3-bromo-5-(trifluoromethyl)-phenyl)carbamate
- tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
- tert-Butyl (4-hydroxybutyl)carbamate
Uniqueness
tert-Butyl (5-bromo-2-(trifluoromethyl)phenyl)(methyl)carbamate is unique due to the specific positioning of its functional groups. The combination of a bromine atom, a trifluoromethyl group, and a carbamate group in this particular arrangement imparts distinct chemical and biological properties that are not observed in other similar compounds.
Propriétés
Formule moléculaire |
C13H15BrF3NO2 |
|---|---|
Poids moléculaire |
354.16 g/mol |
Nom IUPAC |
tert-butyl N-[5-bromo-2-(trifluoromethyl)phenyl]-N-methylcarbamate |
InChI |
InChI=1S/C13H15BrF3NO2/c1-12(2,3)20-11(19)18(4)10-7-8(14)5-6-9(10)13(15,16)17/h5-7H,1-4H3 |
Clé InChI |
YZLNIPNOLZKNQN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C1=C(C=CC(=C1)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-5-methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13730629.png)

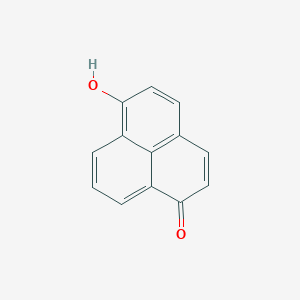
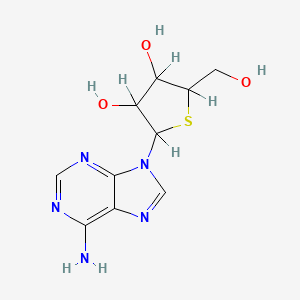

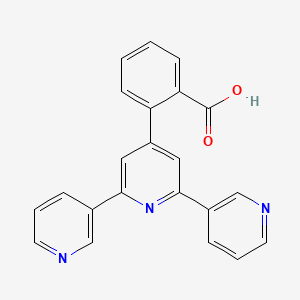
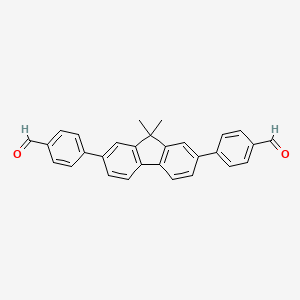
![Methyl 5-(4-fluorophenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13730674.png)
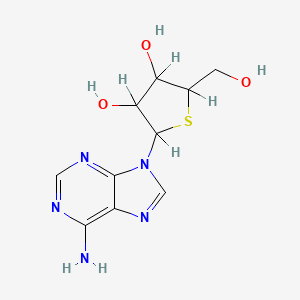

![5-[3-(trimethylsilyl)phenyl]-1H-pyrazole](/img/structure/B13730680.png)
